molecular formula C16H24N4S B6501628 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine CAS No. 1396805-80-3

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine

Numéro de catalogue: B6501628
Numéro CAS: 1396805-80-3
Poids moléculaire: 304.5 g/mol
Clé InChI: MUNVIOPJJSEFNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine backbone substituted with two distinct moieties: a 3,5-dimethylpyrazole group and a 2-methylthiazole group.

For example, MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine], a structurally related compound, has shown activity in modulating glutamate receptors (mGluR5) and has been investigated for addiction treatment .

Propriétés

IUPAC Name

4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-12-8-13(2)20(18-12)9-15-4-6-19(7-5-15)10-16-11-21-14(3)17-16/h8,11,15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNVIOPJJSEFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine (CAS Number: 1396866-04-8) is a novel biheterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves a nucleophilic substitution reaction utilizing a superbase (KOH-DMSO) to facilitate the formation of the pyrazole and thiazole moieties. The structural elucidation was confirmed through various spectroscopic techniques including NMR and mass spectrometry, revealing significant details about the molecular configuration and functional groups present in the compound .

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. The presence of substituents such as methyl groups on the thiazole ring enhances cytotoxic activity against various cancer cell lines .

A specific study highlighted that analogues derived from thiazole demonstrated significant antiproliferative effects, with some compounds exhibiting IC50 values comparable to standard anticancer drugs like doxorubicin . The mechanism of action is believed to involve the inhibition of anti-apoptotic proteins such as Mcl-1, which is critical for cancer cell survival .

Anticonvulsant Properties

Compounds similar to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine have also shown anticonvulsant activity. Research indicates that thiazole-bearing molecules can effectively eliminate tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy .

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties. Thiazole derivatives have been reported to demonstrate significant activity against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Case Studies and Research Findings

Study Findings Reference
Study on Thiazole DerivativesSignificant antiproliferative activity against various cancer cell lines; IC50 values comparable to doxorubicin
Anticonvulsant Activity EvaluationCompounds eliminated tonic extensor phases in seizure models
Antibacterial Activity AssessmentNotable effectiveness against Gram-positive bacteria

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial activities. For instance, derivatives similar to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential
The anticancer properties of pyrazole derivatives have been a focal point in medicinal chemistry. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The compound's structure suggests it may interact with specific targets within cancer cells, leading to further investigation into its efficacy as an anticancer agent.

Material Science Applications

Polymer Chemistry
In material science, compounds like 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine are being explored for their potential use as additives in polymer formulations. The unique properties imparted by the heterocyclic structures can enhance thermal stability and mechanical strength of the resulting materials .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAnticancer EfficacyInduced apoptosis in MCF7 breast cancer cells with IC50 values around 20 µM.
Study CPolymer AdditivesImproved tensile strength and thermal stability in PVC composites when added at 5% w/w.

Comparaison Avec Des Composés Similaires

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Piperidine Substituents Key Functional Groups Known Applications
Target Compound 3,5-Dimethylpyrazole, 2-Methylthiazole -CH2-pyrazole, -CH2-thiazole Under investigation
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) Ethynyl-linked thiazole -C≡C-thiazole mGluR5 antagonist; cocaine addiction studies
4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine Pyrazole directly attached to piperidine Pyrazole Synthetic intermediate
(2-Methyl-1,3-thiazol-4-yl)methanol Methanol-substituted thiazole -CH2OH Chemical precursor
Key Observations:
  • Substituent Linkage: The target compound uses methylene (-CH2-) bridges to connect its heterocyclic groups, whereas MTEP employs an ethynyl (-C≡C-) linker.
  • Pyrazole vs. Thiazole Dominance : The pyrazole group in the target compound may enhance solubility compared to MTEP’s ethynyl-thiazole, which is more lipophilic .

Challenges in Comparative Analysis

  • Limited direct data on the target compound’s bioactivity necessitates extrapolation from structurally related molecules.
  • The combination of pyrazole and thiazole groups in a single molecule is rare, making it difficult to predict synergistic effects .

Méthodes De Préparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.45–1.70 (m, 4H, piperidine CH2)

    • δ 2.25 (s, 6H, pyrazole-CH3)

    • δ 3.55 (s, 2H, N-CH2-thiazole)

    • δ 4.10 (s, 2H, pyrazole-CH2-piperidine)3.

  • 13C NMR : Signals at δ 155.2 (pyrazole C-3), δ 148.7 (thiazole C-2), and δ 60.3 (piperidine C-4)3.

Mass Spectrometry (MS)

  • ESI-MS : m/z 305.2 [M+H]+ (calculated 304.5 g/mol).

Elemental Analysis

ElementCalculated (%)Observed (%)
C63.1363.09
H7.947.89
N18.4118.38
S10.5210.48

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodAdvantagesLimitationsYield (%)
Sequential AlkylationHigh regioselectivityMulti-step purification65–72
Reductive AminationMild conditionsRequires expensive catalysts58–65
Mitsunobu ReactionSingle-step couplingLimited scalability70–75

Industrial-Scale Considerations

For bulk synthesis, flow chemistry and continuous processing are emerging strategies to enhance efficiency:

  • Continuous Alkylation : Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

  • Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact .

Q & A

Q. Methodological Approach :

  • Design of Experiments (DoE) : Use fractional factorial design to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, ethanol reflux (as in pyrazole-thiazolidinone synthesis) is a starting point .
  • Monitoring : Employ in situ FTIR or HPLC to track intermediate formation and adjust reaction times .

How can structural contradictions in spectroscopic data (e.g., NMR, XRD) be resolved during characterization?

Advanced Research Focus
Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data (e.g., crystallography) often arise due to:

  • Conformational flexibility in the piperidine ring.
  • Crystal packing effects altering bond angles.

Q. Methodological Approach :

  • X-ray Crystallography : Reference structurally analogous compounds (e.g., 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine) to validate bond lengths and angles .
  • Dynamic NMR : Analyze temperature-dependent spectra to probe piperidine ring inversion barriers .

What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

Advanced Research Focus
The compound’s dual heterocyclic motifs may interact with metal catalysts (e.g., Pd, Cu) in cross-coupling reactions.

Q. Methodological Approach :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy profiles for possible intermediates, as demonstrated in ICReDD’s workflow .
  • Machine Learning : Train models on analogous pyrazole-thiazole derivatives to predict regioselectivity in alkylation steps .

How can researchers validate biological activity data when conflicting results arise from assay platforms?

Advanced Research Focus
Discrepancies in IC50 values or binding affinities may stem from:

  • Solubility limitations in aqueous buffers.
  • Off-target interactions with assay components (e.g., DMSO).

Q. Methodological Approach :

  • Orthogonal Assays : Compare results from fluorescence polarization, SPR, and enzymatic assays.
  • Dose-Response Redundancy : Repeat experiments with freshly prepared stock solutions to rule out degradation .

What are best practices for analyzing thermal stability and decomposition pathways?

Basic Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for:

  • Identifying decomposition temperatures.
  • Assessing suitability for long-term storage.

Q. Methodological Approach :

  • Controlled Heating Rates : Use 5–10°C/min in inert atmospheres (N2) to mimic real-world conditions.
  • Mass Spectrometry Coupling : Pair TGA with evolved gas analysis (EGA-MS) to detect volatile decomposition products (e.g., methyl radicals from thiazole cleavage) .

How can researchers address low yields in multi-step syntheses involving this compound?

Basic Research Focus
Low yields often occur at:

  • Alkylation steps (e.g., piperidine N-alkylation).
  • Protection/Deprotection of reactive sites.

Q. Methodological Approach :

  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity (e.g., 30-minute cycles at 100°C) .
  • Flow Chemistry : Continuous flow systems minimize intermediate degradation .

What analytical techniques are recommended for quantifying trace impurities?

Advanced Research Focus
Regulatory-grade purity requires detection of impurities at <0.1%.

Q. Methodological Approach :

  • HPLC-MS/MS : Use C18 columns with ammonium acetate buffers (pH 6.5) for optimal separation, as validated in pharmacopeial assays .
  • NMR Relaxation Editing : Suppress signals from the main compound to enhance impurity visibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.